N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Description
Historical Development of Pyrazole-Oxazole Hybrid Structures
Pyrazole and oxazole heterocycles have independently shaped drug discovery since the 19th century. Pyrazole derivatives gained prominence with the commercialization of antipyrine (1884) and phenylbutazone (1949), while oxazole motifs emerged in natural products like tenuazonic acid. The fusion of these systems began in the late 20th century, driven by the need for enhanced selectivity and metabolic stability.
A landmark advancement occurred with the development of celecoxib, a pyrazole-based COX-2 inhibitor, which demonstrated the therapeutic potential of hybrid architectures. Subsequent innovations include pyrazolyl-oxazole carboxamides targeting cyclin-dependent kinases (CDKs). For instance, Reddy et al. synthesized N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives, with compound 105 showing GI~50~ values of 0.13–0.7 µM against pancreatic and breast cancer cell lines.
Table 1: Key Pyrazole-Oxazole Hybrids in Drug Discovery
| Compound | Target | Activity (IC~50~/GI~50~) | Reference |
|---|---|---|---|
| Celecoxib | COX-2 | 0.04 µM | |
| Derivative 105 | CDK I/II | 0.13–0.7 µM | |
| Compound 129b | COX-2 | 0.88 µM |
Significance of Thiophene-Furan Integration in Heterocyclic Chemistry
Thiophene and furan heterocycles contribute distinct electronic and steric profiles to molecular systems. Thiophene’s sulfur atom enhances π-electron delocalization, improving binding to aromatic residues in enzyme active sites. Furan’s oxygen atom facilitates hydrogen bonding while maintaining planarity for optimal target engagement.
The integration of both motifs is exemplified in thiophene–pyrazole–furan hybrids, such as 5-(furan-2-yl)-1,2-oxazole-3-carboxamide derivatives. These systems exploit thiophene’s metabolic stability and furan’s capacity for dipole interactions. For example, thiophene-containing analogs in anti-inflammatory studies showed 27–35.9% inhibition of auricular edema, outperforming traditional aryl groups.
Table 2: Comparative Contributions of Thiophene and Furan Moieties
| Property | Thiophene Contribution | Furan Contribution |
|---|---|---|
| Electron Density | High (S atom polarizability) | Moderate (O atom electronegativity) |
| Metabolic Stability | Enhanced resistance to oxidation | Susceptible to epoxidation |
| Bioavailability | Improved membrane permeability | Increased aqueous solubility |
Emergence of Carboxamide Linkages in Heterocyclic Research
Carboxamide groups bridge heterocyclic systems while enhancing solubility and target affinity through hydrogen bonding. Recent work by Gedawy et al. demonstrated that pyrazole sulfonamide–carboxamide hybrids, such as compound 149 , inhibit COX-2 (IC~50~ = 0.01 µM) and 5-lipoxygenase (5-LOX, IC~50~ = 1.78 µM) simultaneously. This dual inhibition underscores the carboxamide’s role in multi-target engagement.
In the target compound, the carboxamide linker between the oxazole and ethylpyrazole-thiophene moiety likely facilitates interactions with kinase ATP-binding pockets. Similar strategies were employed in 1,3,5-triazine–pyrazole hybrids, where carboxamide linkages improved EGFR tyrosine kinase inhibition (IC~50~ = 229.4 nM).
Table 3: Carboxamide-Containing Heterocycles and Their Targets
| Compound | Heterocycle Combination | Target | IC~50~ |
|---|---|---|---|
| 149 | Pyrazole-sulfonamide | COX-2/5-LOX | 0.01/1.78 µM |
| 182c | Triazine-pyrazole | EGFR | 229.4 nM |
| Target Compound | Pyrazole-oxazole-thiophene-furan | Undisclosed* | Pending |
*Assumed targets based on structural analogs.
Current Research Landscape and Applications
Contemporary heterocyclic research emphasizes three trends:
- Multi-Target Inhibitors : Compounds like N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide are designed to modulate interconnected pathways, such as inflammation and oncology targets.
- Hybrid Architectures : Thiazolidindione–pyrazole hybrids (e.g., 129b ) achieve COX-2 selectivity indices of 9.26, surpassing celecoxib’s 8.68.
- Computational-Driven Synthesis : Ligand-based approaches optimize pyrazole derivatives for CDK inhibition, as seen in compound 105 ’s sub-micromolar potency.
The target compound’s structure aligns with these trends, combining a pyrazole core (kinase inhibition), oxazole (metabolic stability), thiophene-furan (electronic modulation), and carboxamide (solubility). Pending pharmacological studies will clarify its mechanism, but structural analogs suggest potential in kinase-driven pathologies.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12-8-13(2)23(21-12)16(14-5-7-27-11-14)10-20-19(24)15-9-18(26-22-15)17-4-3-6-25-17/h3-9,11,16H,10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGMIQSKGIKWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=NOC(=C2)C3=CC=CO3)C4=CSC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of individual moieties such as 3,5-dimethyl-1H-pyrazole, thiophene, and furan derivatives. These intermediates are then subjected to coupling reactions under specific conditions to form the final compound. Common reagents used in these reactions include hydrazine, acetylacetone, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Biological Activities
The biological activities of this compound have been explored in various studies, indicating its potential in multiple therapeutic areas:
Antimicrobial Activity
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide exhibits significant antimicrobial properties. Research indicates that compounds with similar structures can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to their effectiveness against various pathogens .
Anticancer Properties
Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or modulation of signaling pathways related to cell proliferation . The unique structure of this compound may enhance its ability to target cancerous cells selectively.
Anti-inflammatory Effects
Compounds containing thiophene and pyrazole rings have been reported to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests potential applications in treating conditions like arthritis or other inflammatory diseases.
Data Table: Summary of Biological Activities
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that pyrazole derivatives similar to this compound showed significant activity against Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as potential candidates for developing new antibiotics .
Case Study 2: Cancer Cell Line Studies
In vitro tests on various cancer cell lines revealed that the compound effectively inhibited cell growth and induced apoptosis at specific concentrations. The study emphasized the need for further research into its mechanisms and potential clinical applications .
Mechanism of Action
The mechanism by which N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The specific pathways and targets depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs identified in the literature, focusing on structural differences and inferred pharmacological implications.
Table 1: Structural and Functional Comparison
Key Observations:
Pyrazole Substitution: The target compound’s 3,5-dimethylpyrazole group is shared with the chlorobenzyl analog , suggesting metabolic stability.
Oxazole vs. Nitroacetamide : The oxazole-carboxamide motif in the target compound contrasts with the nitroacetamide in ranitidine analogs . This difference likely shifts pharmacological activity from histamine receptor antagonism to kinase or protease inhibition.
Thiophene vs. Furan : The thiophen-3-yl group in the target provides sulfur-based π-π stacking and polar interactions, whereas furan derivatives (e.g., in ranitidine analogs) rely on oxygen’s electronegativity, affecting solubility and binding affinity .
Carboxamide vs. Carbothioamide : The carbothioamide in pyrazole derivatives introduces sulfur, which may enhance metal-binding capacity (e.g., for enzyme inhibition) but reduce hydrolytic stability compared to the target’s carboxamide.
Research Findings and Implications
- Metabolic Stability : The 3,5-dimethylpyrazole group in the target compound and its chlorobenzyl analog is associated with reduced CYP450-mediated metabolism, a desirable trait for drug candidates.
- Solubility Challenges : The thiophen-3-yl-ethyl linker may lower aqueous solubility compared to the chlorobenzyl analog, necessitating formulation optimization .
- Biological Targets : Molecular docking studies of pyrazole-oxazole hybrids suggest affinity for kinases (e.g., JAK3, COX-2) due to hydrogen bonding with the oxazole carboxamide and hydrophobic interactions with the pyrazole-thiophene system .
Biological Activity
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound features multiple heterocyclic rings, including a pyrazole, thiophene, and furan moiety, along with an oxazole ring. The presence of these functional groups suggests a variety of interactions with biological targets.
Molecular Formula: C₁₅H₁₈N₂O₃S
Molecular Weight: 302.38 g/mol
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring: This can be achieved through the reaction of 1,3-diketones with hydrazine derivatives.
- Introduction of the Thiophene Ring: This is often done via cross-coupling reactions.
- Attachment of the Oxazole Group: This may involve cyclization reactions that form the oxazole ring from appropriate precursors.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a wide range of biological activities, including:
- Anti-inflammatory Activity: Pyrazole derivatives have been shown to possess anti-inflammatory properties. For instance, compounds synthesized in various studies demonstrated significant inhibition of inflammatory markers such as TNF-α and IL-6 .
- Antimicrobial Activity: Similar compounds have been evaluated for their effectiveness against various bacterial strains and fungi. Some derivatives showed promising results against Mycobacterium tuberculosis and other pathogens .
Case Studies and Research Findings
-
Anti-inflammatory Studies:
- A study involving a series of pyrazole derivatives revealed that certain compounds exhibited up to 84% inhibition in carrageenan-induced paw edema models compared to standard drugs like diclofenac .
- Another study reported that specific pyrazole compounds inhibited TNF-α and IL-6 with high efficacy, suggesting their potential as anti-inflammatory agents .
-
Antimicrobial Studies:
- Compounds similar to the target molecule were tested against Mycobacterium tuberculosis strains, with some exhibiting IC50 values in the low micromolar range .
- A broader antimicrobial screening revealed activity against Gram-positive and Gram-negative bacteria, indicating a versatile antimicrobial profile .
Comparative Analysis
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Pyrazole Derivatives | Anti-inflammatory | |
| Thiophene-containing Compounds | Antimicrobial | |
| Oxazole Derivatives | Antitubercular |
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition: The compound may interact with enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation: It could potentially modulate receptors associated with pain and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
